4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is known for its diverse pharmacological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with various targets, including enzymes like carbonic anhydrase and cholinesterase .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activity of their target enzymes, thereby disrupting the normal biochemical processes within the cell .
Biochemical Pathways
Given the potential enzyme targets, it’s plausible that this compound could affect a variety of biochemical pathways, including those involved in cellular respiration, nerve signal transmission, and other critical cellular processes .
Pharmacokinetics
Similar compounds have been reported to exhibit various pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Given its potential enzyme targets, it’s plausible that this compound could disrupt normal cellular processes, potentially leading to various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors
Formation of Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine carboxylic acids under acidic or basic conditions.
Introduction of Diazepane Moiety: The triazolo[4,3-b]pyridazine intermediate is then reacted with diazepane derivatives, typically through nucleophilic substitution reactions.
Attachment of Benzenesulfonamide Group: The final step involves the sulfonylation of the diazepane-triazolo[4,3-b]pyridazine intermediate with N,N-dimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.
Diazepane-Containing Compounds: Molecules that contain the diazepane moiety but differ in other functional groups.
Benzenesulfonamide Derivatives: Compounds with the benzenesulfonamide group but different core structures.
Uniqueness
The uniqueness of 4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide lies in its dual inhibition of c-Met and Pim-1 kinases, which makes it a promising candidate for anticancer therapy. Its specific combination of functional groups and structural features contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
N,N-dimethyl-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3S/c1-23(2)30(28,29)16-6-4-15(5-7-16)19(27)25-11-3-10-24(12-13-25)18-9-8-17-21-20-14-26(17)22-18/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJVYIOERTHBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.